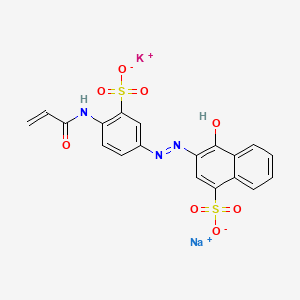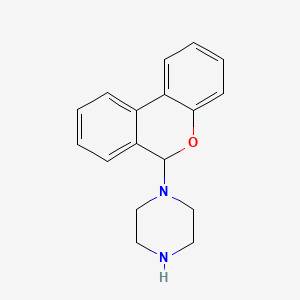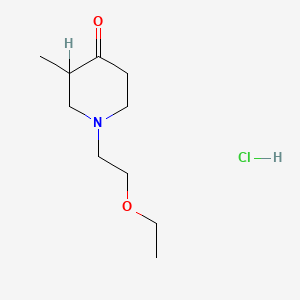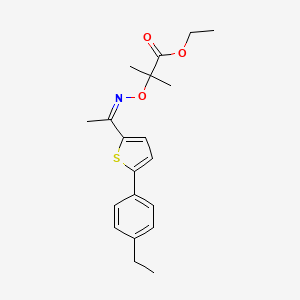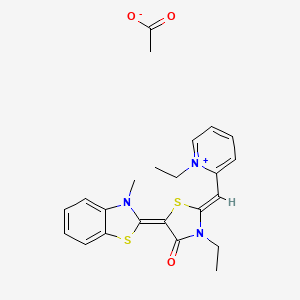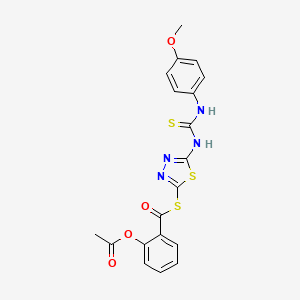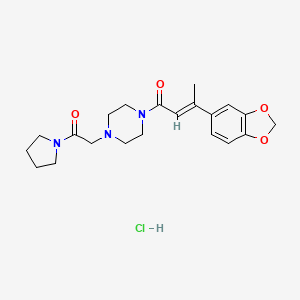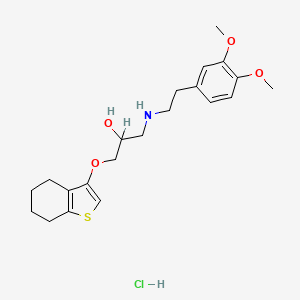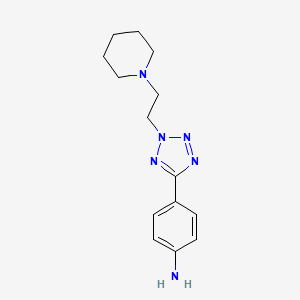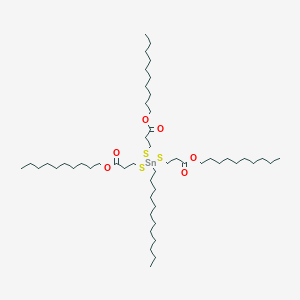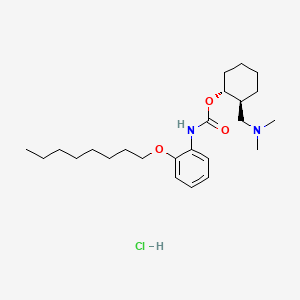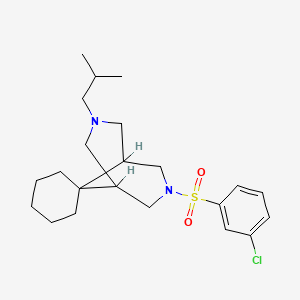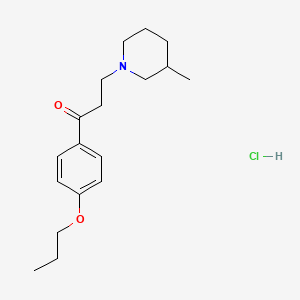
3-(3-Methylpiperidino)-4'-propoxypropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Red 146 is typically synthesized through a reaction involving aniline , p-nitrobenzaldehyde , and trimethylammonium bromide . The specific steps for this synthesis can be found in detailed chemical literature .
Industrial Production Methods: In industrial settings, the production of Solvent Red 146 involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Solvent Red 146 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives .
Scientific Research Applications
Solvent Red 146 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of inks, coatings, and pigments .
Mechanism of Action
The mechanism of action of Solvent Red 146 involves its interaction with various molecular targets and pathways. It primarily acts by binding to specific sites on target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Solvent Red 218
- Solvent Red FB
- 1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone
Uniqueness: Solvent Red 146 is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in organic solvents, good light resistance, and temperature resistance . These properties make it particularly suitable for use in dyeing textiles, fibers, and plastic products .
Properties
CAS No. |
103386-30-7 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-13-21-17-8-6-16(7-9-17)18(20)10-12-19-11-4-5-15(2)14-19;/h6-9,15H,3-5,10-14H2,1-2H3;1H |
InChI Key |
ZFFSRXJOAPJJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCC(C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


